1-[(3-Phenoxyphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine
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Overview
Description
1-(3-Phenoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a phenoxybenzyl group and a trimethoxybenzyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
The synthesis of 1-(3-phenoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-phenoxybenzyl chloride and 2,3,4-trimethoxybenzyl chloride.
Nucleophilic Substitution: The piperazine ring undergoes nucleophilic substitution reactions with the benzyl chlorides. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution.
Reaction Conditions: The reaction is typically conducted in an organic solvent, such as dichloromethane or toluene, at elevated temperatures (50-100°C) to ensure complete conversion of the starting materials to the desired product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure 1-(3-phenoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine.
Chemical Reactions Analysis
1-(3-Phenoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.
Scientific Research Applications
1-(3-Phenoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as anti-inflammatory, analgesic, and antitumor properties.
Biological Research: It is used as a tool compound in biological research to study its effects on various cellular pathways and molecular targets.
Chemical Biology: The compound is employed in chemical biology to investigate its interactions with biomolecules and its potential as a chemical probe.
Industrial Applications: It may have applications in the development of new materials or as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(3-phenoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific pharmacological activity being studied.
Comparison with Similar Compounds
1-(3-Phenoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine can be compared with other piperazine derivatives, such as:
1-(4-Methoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine: This compound has a methoxybenzyl group instead of a phenoxybenzyl group, which may result in different pharmacological properties.
1-(3-Chlorobenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine: The presence of a chlorobenzyl group can alter the compound’s reactivity and biological activity.
1-(3-Phenoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine: The substitution pattern on the trimethoxybenzyl group can influence the compound’s chemical and biological properties.
The uniqueness of 1-(3-phenoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine lies in its specific substitution pattern, which can impart distinct pharmacological and chemical characteristics compared to other similar compounds.
Properties
Molecular Formula |
C27H32N2O4 |
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Molecular Weight |
448.6 g/mol |
IUPAC Name |
1-[(3-phenoxyphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C27H32N2O4/c1-30-25-13-12-22(26(31-2)27(25)32-3)20-29-16-14-28(15-17-29)19-21-8-7-11-24(18-21)33-23-9-5-4-6-10-23/h4-13,18H,14-17,19-20H2,1-3H3 |
InChI Key |
IXGFDLKNLSPKQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4)OC)OC |
Origin of Product |
United States |
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